Sodium 7-chloro-1,1-difluoroheptane-1-sulfinate is a specialized chemical compound classified as a sulfonate. It is primarily utilized in organic synthesis, particularly in the functionalization of nitrogen-containing heterocycles. The compound has gained attention for its role in late-stage functionalization processes, which are crucial in the development of complex organic molecules and pharmaceuticals.
Sodium 7-chloro-1,1-difluoroheptane-1-sulfinate belongs to the class of organosulfur compounds. Its structure includes a sulfonate group (-SO₂Na), which imparts unique reactivity and solubility properties. The compound is also categorized under fluoroalkanes due to the presence of fluorine atoms in its molecular structure.
The synthesis of sodium 7-chloro-1,1-difluoroheptane-1-sulfinate typically involves several steps:
The reaction conditions often require careful control of temperature and pressure to ensure high yields and selectivity. For example, using Lewis acids as catalysts can enhance the efficiency of the halogenation and fluorination steps.
The molecular formula for sodium 7-chloro-1,1-difluoroheptane-1-sulfinate is . Its structural representation can be described using SMILES notation as O=S(C(F)(F)CCCCCCCl)O[Na] .
Sodium 7-chloro-1,1-difluoroheptane-1-sulfinate is involved in various chemical reactions:
The reactivity of sodium 7-chloro-1,1-difluoroheptane-1-sulfinate can be attributed to the presence of both the sulfonate and halogen functionalities, which facilitate diverse synthetic pathways.
The mechanism of action for sodium 7-chloro-1,1-difluoroheptane-1-sulfinate primarily involves its role as a reagent in organic transformations:
Experimental studies indicate that the regioselectivity and efficiency of these reactions can be influenced by factors such as solvent choice and reaction temperature.
Sodium 7-chloro-1,1-difluoroheptane-1-sulfinate finds applications in:
Its versatility makes it valuable for chemists working on complex molecular architectures and functional materials.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: